N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine CAS 185058-55-3 properties
N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine CAS 185058-55-3 properties
An In-depth Technical Guide to N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine (CAS 185058-55-3)
Executive Summary
N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine, registered under CAS number 185058-55-3, is a heterocyclic compound featuring a unique combination of three key structural motifs: a 2,3-diaminopyridine core, a piperidine linker, and a terminal N-benzyl group. While detailed studies on this specific molecule are not extensively published, its constituent parts are well-represented in medicinal chemistry and drug discovery, positioning it as a valuable building block and a compound of significant interest.[1][2] The piperidine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs.[3] Furthermore, the N-benzylpiperidine moiety is a recognized pharmacophore for high-affinity binding to sigma (σ) receptors, which are implicated in a range of neurological disorders and oncological processes.[4][5] This guide provides a comprehensive technical overview of the compound, including its physicochemical properties, a proposed synthetic pathway based on established chemical principles, predicted analytical characteristics, and an exploration of its potential biological significance and applications for researchers in drug development.
Physicochemical Properties
The physical and chemical properties of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine are determined by its composite structure. The pyridine and amine functionalities suggest potential for hydrogen bonding and aqueous solubility, particularly in acidic conditions, while the benzyl group introduces lipophilicity.[6] A summary of its key properties is presented below.
Table 2.1: Physicochemical and Structural Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 185058-55-3 | [1] |
| Molecular Formula | C₁₈H₂₄N₄ | Calculated |
| Molecular Weight | 296.41 g/mol | Calculated |
| IUPAC Name | N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine | [1] |
| Categorization | Heterocyclic Building Block, Piperidine, Amine | [1] |
| Predicted Solubility | Soluble in DMSO and methanol. | Inferred |
| Predicted Appearance | Off-white to yellow solid at room temperature. | Inferred |
Synthesis and Manufacturing
The synthesis of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine can be logically approached through the coupling of its two primary structural fragments: a pyridine-2,3-diamine core and an N-benzylpiperidine moiety. Reductive amination represents a robust and high-yield strategy for this transformation.[7]
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-N bond between the pyridine ring and the piperidine nitrogen. This leads to two key precursors: 2,3-diaminopyridine and 1-benzyl-4-piperidone. Both precursors are commercially available or can be synthesized via well-established methods.[8]
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a standard laboratory procedure for the synthesis of the title compound. The choice of sodium triacetoxyborohydride is based on its mild nature and high selectivity for the reduction of iminium intermediates over ketones, minimizing side reactions.[7]
Materials:
-
2,3-Diaminopyridine (1.0 eq.)
-
1-Benzyl-4-piperidone (1.0 eq.)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2,3-diaminopyridine (1.0 eq.) and 1-benzyl-4-piperidone (1.0 eq.). Dissolve the components in anhydrous dichloroethane.
-
Reagent Addition: Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to yield the pure product.
Caption: Proposed workflow for reductive amination synthesis.
Analytical Characterization
Full analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10]
Table 4.1: Predicted Analytical Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (benzyl aromatic protons). ~6.5-7.1 ppm: Multiplets, 3H (pyridine aromatic protons). ~4.5-5.0 ppm: Broad singlet, 2H (primary amine -NH₂). ~3.5 ppm: Singlet, 2H (benzyl -CH₂-). ~2.0-3.0 ppm: Multiplets, 9H (piperidine protons and secondary amine -NH-). |
| ¹³C NMR | ~150-160 ppm: Pyridine carbons attached to nitrogen. ~127-140 ppm: Aromatic carbons (benzyl and pyridine). ~105-120 ppm: Pyridine carbons. ~63 ppm: Benzyl -CH₂-. ~50-55 ppm: Piperidine carbons adjacent to nitrogen. ~30-40 ppm: Remaining piperidine carbons. |
| MS (ESI+) | Predicted m/z: 297.21 [M+H]⁺ |
| **IR (KBr, cm⁻¹) ** | ~3300-3450: N-H stretching (primary and secondary amines). ~3000-3100: Aromatic C-H stretching. ~2800-2950: Aliphatic C-H stretching. ~1600: Aromatic C=C and C=N stretching. |
Biological and Pharmacological Context
The therapeutic potential of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine can be inferred from the well-documented activities of its core scaffolds.
Significance as a Sigma (σ) Receptor Ligand
The N-benzylpiperidine moiety is a well-established pharmacophore that confers high affinity for sigma (σ) receptors, particularly the σ1 subtype.[4] Research has demonstrated that compounds containing this structural element can act as potent ligands for these receptors.[5] Sigma receptors are unique intracellular proteins involved in cellular stress responses and are considered important targets for therapeutic intervention in:
-
Neurodegenerative Diseases: Including Alzheimer's and Parkinson's disease.[11]
-
Neuropathic Pain: Modulating σ1 receptors can impact pain signaling pathways.[4]
-
Oncology: σ receptors are overexpressed in various tumor cell lines, including breast cancer, making them a target for both diagnostics and therapeutics.[5]
The title compound, by virtue of its N-benzylpiperidine group, is a strong candidate for investigation as a novel σ receptor modulator.
Caption: Hypothetical binding of the pharmacophore to a σ1 receptor.
Relationship to Rimegepant and Pharmaceutical Impurities
Structurally, the un-benzylated core, N3-(piperidin-4-yl)pyridine-2,3-diamine, has been identified as an impurity related to the CGRP receptor antagonist Rimegepant (Nurtec® ODT).[6][12] This connection underscores the relevance of the pyridine-diamine-piperidine scaffold in modern drug development. The presence of such structures, even as impurities, necessitates their synthesis and characterization for analytical and safety profiling, making compounds like CAS 185058-55-3 important reference standards.
Safety, Handling, and Storage
While specific toxicology data for N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine is not available, a safety protocol can be established based on its functional groups and data from its precursors, such as 1-benzyl-4-piperidone.[13] The compound contains amine functionalities and should be handled as a potential skin and eye irritant.
Table 6.2: Recommended Handling and Safety Procedures
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14][15] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine (CAS 185058-55-3) is a multifaceted chemical entity with considerable untapped potential. Its synthesis is achievable through standard organic chemistry techniques like reductive amination. While direct biological data is sparse, its structural analogy to known sigma receptor ligands strongly suggests its potential as a valuable probe or lead compound in neuroscience and oncology research. Its connection to the impurity profile of an approved drug further cements its relevance as a reference standard in pharmaceutical development. This guide provides a foundational framework for researchers and scientists to synthesize, characterize, and explore the applications of this promising heterocyclic building block.
References
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.
- CAS 1373116-08-5: N3-(piperidin-4-yl)pyridine-2,3-diamine 2HCL. CymitQuimica.
- Safety Data Sheet - N-Benzyl-4-piperidone. (2025, August 18). Cayman Chemical.
- N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine. Veeprho.
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). ScienceDirect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N2-(1-Benzylpiperidin-4-yl)pyridine-2,3-diamine. BLDpharm.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Safety Data Sheet - 2-(1-Benzylpiperidin-4-yl)ethanamine. AK Scientific, Inc..
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2025, August 5). ScienceDirect.
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing.
- (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2025, August 9).
- SAFETY DATA SHEET - N-Benzyl-4-hydroxypiperidine. (2025, December 21). Fisher Scientific.
- (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. (2011, July 24).
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (2005, January 15).
- A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. (1985, March 1). Semantic Scholar.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Adv. J. Chem. A.
- 1-Benzylpiperidin-4-one Safety D
- 2,3-Diaminopyridine synthesis. ChemicalBook.
- Piperidine Safety D
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI.
- Piperidine. Wikipedia.
Sources
- 1. 185058-55-3|N2-(1-Benzylpiperidin-4-yl)pyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1373116-08-5: N3-(piperidin-4-yl)pyridine-2,3-diamine … [cymitquimica.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. veeprho.com [veeprho.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
